Cambendichlor
Overview
Description
Cambendichlor, also known by its chemical name 2,2’-(phenylimino)diethylene bis(3,6-dichloro-o-anisate), is a synthetic compound primarily used as a herbicide. It belongs to the benzoic acid herbicide group and has the molecular formula C₂₆H₂₃Cl₄NO₆ . This compound was once widely used in agricultural settings to control weed growth but has since become obsolete .
Preparation Methods
The synthesis of Cambendichlor typically involves several steps:
Starting Material: The process begins with dichloroethane as the starting material.
Chlorination: Dichloroethane undergoes chlorination under basic conditions to form sodium dichloroacetate.
Esterification: Sodium dichloroacetate reacts with chlorocarbonyl chloride to produce 1-dichloroacetate ester.
Industrial production methods for this compound are not well-documented due to its obsolescence. the general synthetic route involves standard organic synthesis techniques, including chlorination and esterification reactions.
Chemical Reactions Analysis
Cambendichlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cambendichlor has limited scientific research applications due to its status as an obsolete herbicide it has been studied for its biochemical properties and potential use in research settings
Chemistry: this compound can be used as a model compound in studies of herbicide mechanisms and environmental fate.
Biology: Research on the ecotoxicology of this compound can provide insights into its effects on various organisms.
Industry: Although not widely used, this compound’s chemical structure can serve as a reference for developing new herbicides
Mechanism of Action
The exact mechanism of action of Cambendichlor is not well-documented. as a herbicide, it likely disrupts essential biochemical pathways in plants, leading to their death. The molecular targets and pathways involved in its herbicidal activity remain unclear due to the scarcity of detailed studies .
Comparison with Similar Compounds
Cambendichlor can be compared with other benzoic acid herbicides, such as:
Dicamba: Another benzoic acid herbicide with a similar mode of action but different chemical structure.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a different chemical structure but similar herbicidal properties.
This compound’s uniqueness lies in its specific chemical structure, which includes multiple chlorine atoms and methoxy groups. This structure differentiates it from other herbicides and influences its chemical reactivity and environmental behavior .
Properties
IUPAC Name |
2-[N-[2-(3,6-dichloro-2-methoxybenzoyl)oxyethyl]anilino]ethyl 3,6-dichloro-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl4NO6/c1-34-23-19(29)10-8-17(27)21(23)25(32)36-14-12-31(16-6-4-3-5-7-16)13-15-37-26(33)22-18(28)9-11-20(30)24(22)35-2/h3-11H,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXYQLPPNVJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OCCN(CCOC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C3=CC=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl4NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56141-00-5 | |
Record name | Cambendichlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56141-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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